molecular formula C8H3Cl2F5OS B14039374 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14039374
M. Wt: 313.07 g/mol
InChI Key: MEXSWMZHCKIOCK-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS 1807179-16-3) is a specialized halogenated aromatic compound of significant interest in advanced chemical research. Its molecular structure incorporates chlorine, difluoromethoxy (-OCF₂H), and trifluoromethylthio (-SCF₃) groups, which are known to profoundly influence a compound's physicochemical properties . The presence of these fluorine-containing groups is a established strategy in medicinal and agrochemistry to enhance lipophilicity, improve metabolic stability, and increase resistance to hydrolysis, making this benzene derivative a valuable building block for constructing more complex molecules with optimized profiles . In scientific applications, this compound serves as a key synthetic intermediate. Its multiple electronegative substituents make it a relevant scaffold in the discovery and development of new candidates for agrochemicals and pharmaceuticals . The trifluoromethylthio group, in particular, is a strong electron-withdrawing moiety that can significantly alter electronic properties and binding affinity, while the difluoromethoxy group offers superior metabolic stability compared to a standard methoxy group . Researchers utilize this compound to explore new chemical spaces in the development of products that require high stability and specific interactions with biological targets. The compound is provided for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications . For further technical details, including certificates of analysis, please contact our support team.

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

MEXSWMZHCKIOCK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedures

Step Reaction Type Reagents and Conditions Key Notes
1. Selective Chlorination Electrophilic Aromatic Substitution Chlorination agents such as Cl₂ or SO₂Cl₂, typically in the presence of Lewis acids or under controlled temperature (50–80 °C) Regioselective chlorination at positions 1 and 5 is challenging; directing groups or steric effects are exploited to favor these positions.
2. Difluoromethoxy Group Introduction Nucleophilic Substitution or Transition Metal-Catalyzed Difluoromethoxylation Use of difluoromethoxylating agents such as HCF₂OCl or potassium difluoromethoxide (HCF₂OK), often catalyzed by palladium or copper complexes in polar aprotic solvents (e.g., DMF) at 50–120 °C Transition metal catalysis enhances selectivity and yield; difluoromethoxy is a strong electron-withdrawing group influencing subsequent steps.
3. Trifluoromethylthio Group Incorporation Electrophilic or Radical Trifluoromethylthiolation Reagents like silver trifluoromethylthiolate (AgSCF₃) or copper trifluoromethylthiolate (CuSCF₃), sometimes under photoredox or thermal conditions Radical-mediated pathways can improve regioselectivity; catalyst choice and solvent polarity are critical for yield and purity.

Detailed Reaction Conditions and Optimization

  • Chlorination: The use of sulfuryl chloride (SO₂Cl₂) with a Lewis acid catalyst (e.g., FeCl₃) allows for regioselective chlorination. Temperature control is essential to avoid over-chlorination or substitution at undesired positions.

  • Difluoromethoxylation: Recent advances include the use of stable difluoromethoxylating reagents such as [(tBu₂PhP)Ag(μ-OCF₃)]₂, which provide thermal stability and light insensitivity, facilitating safer and more efficient synthesis at scale. The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rates.

  • Trifluoromethylthiolation: Electrophilic trifluoromethylthiolation can be achieved using hypervalent iodine(III) reagents bearing SCF₃ groups or via copper-catalyzed radical pathways under visible light photoredox catalysis. These methods offer mild conditions and high selectivity.

Data Table: Summary of Preparation Parameters

Preparation Step Reagents Catalyst Solvent Temperature (°C) Yield (%) Notes
Chlorination Cl₂ or SO₂Cl₂ FeCl₃ or AlCl₃ CCl₄ or CH₂Cl₂ 50–80 70–85 Regioselectivity critical, avoid poly-chlorination
Difluoromethoxylation HCF₂OCl or HCF₂OK Pd or Cu complexes DMF, DMSO 50–120 60–75 Use of stable difluoromethoxylating agents improves yield
Trifluoromethylthiolation AgSCF₃, CuSCF₃ Photoredox catalysts or Pd Polar aprotic solvents 25–80 65–80 Radical or electrophilic methods; photoredox improves selectivity

Research Findings and Literature Insights

  • The regioselective chlorination of aromatic rings bearing electron-withdrawing groups such as difluoromethoxy is influenced by steric and electronic factors, often requiring iterative optimization of reaction conditions to favor the 1,5-dichloro substitution pattern.

  • Difluoromethoxy group introduction has evolved with the development of nucleophilic difluoromethoxylating reagents that are more stable and easier to handle than earlier electrophilic reagents, enabling safer and more reproducible synthesis.

  • The trifluoromethylthio group is commonly introduced via transition metal-catalyzed trifluoromethylthiolation or photoredox catalysis, which allows for mild and selective incorporation of the SCF₃ group, minimizing side reactions and improving yields.

  • Literature reports emphasize the importance of solvent choice , with polar aprotic solvents such as DMF and DMSO enhancing the nucleophilicity of difluoromethoxide and stabilizing catalytic intermediates in trifluoromethylthiolation.

  • Recent advances in photoredox catalysis have enabled trifluoromethylthiolation under mild conditions with visible light, reducing the need for harsh reagents and improving environmental compatibility.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s distinct substituents differentiate it from structurally related chlorinated benzene derivatives. Below is a comparative analysis based on substituent effects, molecular properties, and applications:

Structural and Electronic Effects

  • 1,5-Dichloro-3-methoxy-2-nitrobenzene (CAS 74672-01-8): Substituents: Cl (1,5), -OCH₃ (3), -NO₂ (2). The methoxy (-OCH₃) and nitro (-NO₂) groups are moderately electron-withdrawing. The nitro group strongly deactivates the benzene ring, reducing electrophilic substitution reactivity. Molecular Weight: 222.03 g/mol . Compared to the target compound, the absence of fluorine results in lower lipophilicity (predicted logP ~2.1 vs. ~3.5 for the target) and reduced metabolic stability.
  • 1,2,4,5-Tetrachloro-3-(methylthio)benzene :

    • Substituents: Cl (1,2,4,5), -SCH₃ (3).
    • The methylthio (-SCH₃) group is electron-donating, increasing ring reactivity. The higher chlorine count enhances hydrophobicity but may reduce selectivity in biological systems.
    • Use: Pesticide .
  • Tetrasul (1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene): Substituents: Cl (1,2,4), -S-C₆H₄Cl (5).

Key Property Comparison

Compound Substituents Molecular Weight (g/mol) Predicted logP Primary Use
Target Compound Cl, -OCHF₂, -SCF₃ ~303.5* ~3.5* Agrochemical R&D
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl, -OCH₃, -NO₂ 222.03 ~2.1 Chemical Intermediate
1,2,4,5-Tetrachloro-3-(methylthio)benzene Cl, -SCH₃ ~265.9 ~3.8 Pesticide
Tetrasul Cl, -S-C₆H₄Cl ~356.5 ~5.2 Acaricide

*Estimated based on substituent contributions.

Research Findings

  • Fluorine Effects: The difluoromethoxy (-OCHF₂) and trifluoromethylthio (-SCF₃) groups in the target compound increase electronegativity and lipophilicity compared to non-fluorinated analogs. Fluorine’s inductive effects enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a critical advantage in pesticidal longevity .
  • Reactivity: The -SCF₃ group’s strong electron-withdrawing nature directs electrophilic substitution to specific ring positions, improving synthetic precision compared to -NO₂ or -SCH₃ analogs .
  • Environmental Impact : Fluorinated compounds like the target may exhibit prolonged environmental persistence due to resistance to hydrolysis and photodegradation, necessitating careful ecological risk assessment .

Biological Activity

1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene is a synthetic organic compound characterized by its complex molecular structure, which includes multiple halogen and functional groups. Its unique chemical properties suggest potential biological activities that warrant further investigation. This article synthesizes available research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

  • Molecular Formula: C8H3Cl2F5OS
  • Molecular Weight: 313.07 g/mol
  • Density: Approximately 1.63 g/cm³ (predicted)
  • Boiling Point: Estimated at 213.3°C

The compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a trifluoromethylthio group, contributing to its reactivity and stability in various chemical environments .

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of electronegative substituents in this compound enhances its interaction with biological systems.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of fluorinated compounds. For instance:

  • Fluorinated Compounds: Compounds with fluorine substitutions often demonstrate enhanced lipophilicity and membrane permeability, which can improve their efficacy against microbial pathogens .
  • Case Study: A comparative analysis of dichloro-substituted compounds showed promising results against various bacterial strains, suggesting that this compound may exhibit similar properties .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have been documented in literature:

  • Mechanism of Action: The mechanism often involves the induction of oxidative stress within cancer cells, leading to apoptosis .
  • Research Findings: In vitro studies using structurally related compounds have indicated significant cytotoxicity against human cancer cell lines. These findings imply that this compound could also possess similar anticancer activity.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEnhanced activity against bacterial strains due to structural properties
CytotoxicitySignificant cytotoxic effects observed in vitro against cancer cell lines
Enzyme InteractionPotential interaction with key enzymes involved in metabolic pathways

Case Studies

  • In Vitro Studies : Research involving fluorinated benzene derivatives demonstrated their ability to inhibit cell proliferation in various cancer types. The specific mechanisms included the disruption of cellular signaling pathways associated with growth and survival.
  • Toxicological Assessments : Toxicological profiles indicate that while some dichlorinated compounds exhibit carcinogenic potential, the specific effects of this compound require further investigation to establish safety profiles for potential therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1,5-Dichloro-2-difluoromethoxy-3-(trifluoromethylthio)benzene?

A multistep approach is typically employed:

Chlorination and fluorination : Begin with a benzene derivative, introducing chlorine and fluorine substituents via electrophilic substitution or halogen-exchange reactions under controlled conditions (e.g., using SnCl₂ for reduction in fluorinated intermediates, as seen in diamine synthesis ).

Trifluoromethylthio introduction : Utilize sulfur-based reagents (e.g., thiocarbohydrazide) or nucleophilic displacement with SCF₃ groups, ensuring inert atmospheres (N₂) to prevent oxidation .

Purification : Recrystallization from polar aprotic solvents (e.g., DMF) or column chromatography to isolate the product. Monitor reaction progress via TLC and confirm purity via HPLC or NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C/¹⁹F) : Resolves chlorine/fluorine substitution patterns and confirms aromatic regiochemistry. ¹⁹F NMR is essential for distinguishing CF₃O and SCF₃ groups .
  • LC-MS : Validates molecular weight and detects halogen isotopic patterns.
  • X-ray crystallography : Resolves steric effects from bulky substituents (e.g., SCF₃), though crystallization may require slow evaporation in dichloromethane/hexane mixtures .

Q. How can researchers mitigate instability in intermediates during synthesis?

  • Inert conditions : Use Schlenk lines or gloveboxes for air/moisture-sensitive steps (e.g., SCF₃ group incorporation) .
  • Immediate derivatization : For unstable diamines or thiol intermediates, proceed to subsequent reactions without isolation .

Advanced Research Questions

Q. How do computational methods (e.g., TD-DFT) predict the electronic properties of this compound?

  • TD-DFT calculations : Model excited-state behavior to assess potential as a thermally activated delayed fluorescence (TADF) emitter. Compare SCF₃, CF₃O, and SF₅ groups for electron-withdrawing strength and charge-transfer efficiency .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox stability. The SCF₃ group’s weak conjugation may reduce reorganization energy, enhancing TADF efficiency .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected byproducts)?

  • Triangulation : Cross-validate NMR, MS, and IR data to distinguish structural isomers or degradation products. For example, a misplaced fluorine signal in ¹⁹F NMR may indicate competing substitution pathways .
  • Reaction monitoring : Use in-situ FTIR or inline LC-MS to track intermediate formation and adjust reaction parameters (e.g., temperature, catalyst loading) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • DoE (Design of Experiments) : Systematically vary parameters (solvent polarity, stoichiometry of SCF₃ reagents, temperature). For example, higher polarity solvents (DMF) may improve solubility of fluorinated intermediates .
  • Catalyst screening : Test palladium or copper catalysts for cross-coupling steps involving SCF₃ groups, noting that Pd(PPh₃)₄ may reduce side reactions compared to CuI .

Q. What are the environmental and safety considerations for handling this compound?

  • Toxicology screening : Use predictive tools (e.g., EPA DSSTox) to assess persistence, bioaccumulation, and toxicity. Fluorinated aromatics may exhibit recalcitrance to biodegradation .
  • Waste management : Neutralize halogenated byproducts with NaOH before disposal, as demonstrated in SnCl₂-mediated reductions .

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